1-(1-benzothiophene-2-carbonyl)-3-(4-methoxyphenyl)azepane
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Description
1-(1-benzothiophene-2-carbonyl)-3-(4-methoxyphenyl)azepane is a useful research compound. Its molecular formula is C22H23NO2S and its molecular weight is 365.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone is the cannabinoid receptor . This compound can also display affinity towards 5-HT1A serotonin receptors .
Mode of Action
This compound interacts with its targets by binding to the cannabinoid and 5-HT1A serotonin receptors. The interaction with the cannabinoid receptor is particularly significant as it can lead to various physiological responses . The compound’s affinity towards 5-HT1A receptors has been demonstrated in in vitro studies .
Biological Activity
1-(1-benzothiophene-2-carbonyl)-3-(4-methoxyphenyl)azepane is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activities based on recent research findings.
Chemical Structure
The compound features a benzothiophene moiety, which is known for its diverse biological activities. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of benzothiophene derivatives with azepane frameworks. Various synthetic routes have been explored to optimize yield and purity. For instance, a common method includes the use of coupling agents and solvents that enhance the reaction efficiency.
Antimicrobial Activity
Research indicates that compounds containing benzothiophene rings exhibit notable antimicrobial properties. For example, derivatives of benzothiophene have been shown to possess antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for related compounds often fall within the range of 50-100 μg/mL against various pathogens, suggesting that this compound may exhibit similar efficacy .
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Candida albicans | 100 |
Anti-inflammatory Activity
Studies have demonstrated that benzothiophene derivatives can modulate inflammatory responses. In vitro assays suggest that these compounds inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies using cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) showed that it inhibits cell proliferation with IC50 values ranging from 6.46 to 20 μM, indicating moderate potency against cancer cells .
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 10 |
SK-Hep-1 | 15 |
Case Studies
A notable case study involved the evaluation of a related benzothiophene compound in a murine model of inflammation. The study found that administration resulted in significant reductions in swelling and pain, supporting its potential use as an anti-inflammatory agent .
Another investigation assessed the compound's effect on amyloid beta peptide interactions, which are implicated in Alzheimer's disease. The results indicated that it could inhibit the interaction significantly, suggesting potential applications in neurodegenerative disease treatment .
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-25-19-11-9-16(10-12-19)18-7-4-5-13-23(15-18)22(24)21-14-17-6-2-3-8-20(17)26-21/h2-3,6,8-12,14,18H,4-5,7,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFITVSRXZBJWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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